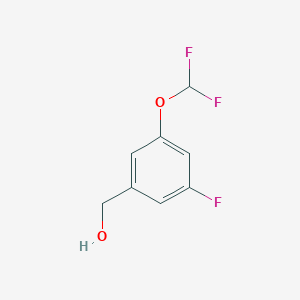

3-(Difluoromethoxy)-5-fluorobenzyl alcohol

Descripción general

Descripción

“3-(Difluoromethoxy)-5-fluorobenzyl alcohol” is a chemical compound that is part of the Thermo Scientific Chemicals brand product portfolio . It was originally part of the Alfa Aesar product portfolio .

Molecular Structure Analysis

The molecular formula of “3-(Difluoromethoxy)-5-fluorobenzyl alcohol” is C8H8F2O2 . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Difluoromethoxy)-5-fluorobenzyl alcohol” include a molecular weight of 174.15 , and it appears as a liquid . The compound has a flash point of 95-100/3.3mm .

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

- Fluoroform (CHF3) has been utilized as a non-ozone-depleting, nontoxic, and inexpensive gas source for difluorocarbene, which is employed in the conversion of phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives. This process operates under moderate temperatures and atmospheric pressure, yielding moderate to good results for the respective products (Thomoson & Dolbier, 2013).

- The functionalization of fluoro- or trifluoromethyl-substituted benzyl and phenethyl alcohols through metalation and subsequent carboxylation has been explored. This method has resulted in the synthesis of various fluorobenzoic acids and highlights the operational simplicity and regioselectivity of direct metalation of fluorinated benzyl and phenethyl alcohols (Marzi et al., 2002).

Protecting Groups in Organic Synthesis

- The introduction of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new benzyl ether-type protecting group for alcohols has been reported. This group is particularly stable under oxidizing conditions and compatible with various synthesis processes, showing its potential in the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li & Shirai, 2009).

Deoxyfluorination in Organic Chemistry

- The process of deoxyfluorination of alcohols using N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine (DFMBA) has been optimized for primary alcohols. This method showcases effective conversion to fluorides under specific conditions and highlights the chemoselective nature of the deoxyfluorination reaction, allowing various protecting groups on sugar to survive the reaction conditions (Kobayashi et al., 2004).

Safety and Hazards

The safety data sheet for “3-(Difluoromethoxy)-5-fluorobenzyl alcohol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mecanismo De Acción

- Chronic exposure to alcohol results in downregulation of GABAergic systems and upregulation of NMDA glutamatergic systems .

Target of Action

- Specifically, it interacts with several neurotransmitters, including:

- It acts as a GABA agonist, enhancing inhibitory neurotransmission. It functions as an N-methyl-d-aspartate (NMDA) receptor antagonist, modulating excitatory neurotransmission. , serotonin , and endogenous opioids : These systems are also affected, contributing to the compound’s overall action .

Mode of Action

Pharmacokinetics

- The compound’s absorption properties determine its bioavailability. Factors like solubility and membrane permeability play a role. It has a specific volume of distribution within the body. Enzymatic processes metabolize 3-(Difluoromethoxy)-5-fluorobenzyl alcohol. The compound’s route of elimination affects its half-life and clearance .

Propiedades

IUPAC Name |

[3-(difluoromethoxy)-5-fluorophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-3,8,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEXXGQVYFAZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethoxy)-5-fluorobenzyl alcohol | |

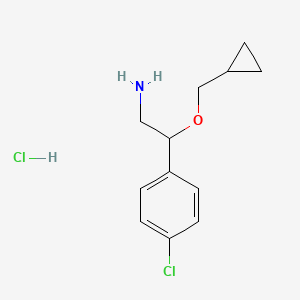

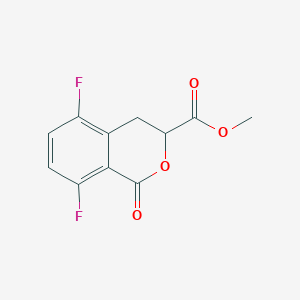

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

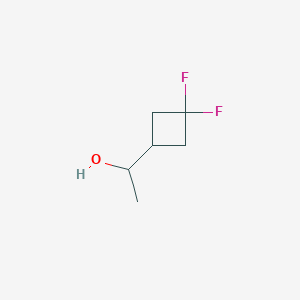

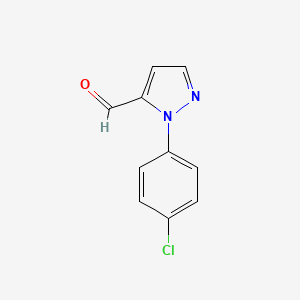

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)